Endrin ketone
Overview
Description
Endrin ketone is a derivative of endrin, an organochlorine compound primarily used as an insecticide. This compound has the chemical formula C₁₂H₈Cl₆O and a molecular weight of 380.909 g/mol . It is a colorless, odorless substance that appears in the environment as a breakdown product of endrin . This compound is known for its persistence in the environment and its potential toxic effects on wildlife and humans .
Preparation Methods
Endrin ketone is typically formed through the isomerization of endrin under specific conditions. This transformation can occur at high temperatures, often in the presence of a catalyst or active surfaces . The process involves the rearrangement of the molecular structure of endrin, resulting in the formation of this compound and endrin aldehyde .
Chemical Reactions Analysis
Endrin ketone undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form other degradation products.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include high temperatures, catalysts, and specific solvents . Major products formed from these reactions include endrin aldehyde and other degradation products .
Scientific Research Applications
Endrin ketone has limited direct applications in scientific research due to its toxic nature. it is studied extensively in environmental science and toxicology to understand the degradation pathways of organochlorine pesticides and their impact on ecosystems . Research focuses on its persistence in the environment, bioaccumulation in wildlife, and potential health effects on humans . Studies also explore methods to mitigate its presence in contaminated sites and develop safer alternatives to organochlorine pesticides .
Mechanism of Action
Endrin ketone exerts its effects primarily through its neurotoxic properties. Upon entering the body, it can be stored in fatty tissues and act on the central nervous system . The compound interferes with normal neuronal function, leading to symptoms such as convulsions, seizures, and potentially death . The exact molecular targets and pathways involved in its neurotoxic effects are not fully understood, but it is known to enhance reactive oxygen species in tissues, contributing to oxidative stress .
Comparison with Similar Compounds
Endrin ketone is similar to other organochlorine compounds such as endrin, endrin aldehyde, and DDT (dichlorodiphenyltrichloroethane). These compounds share common characteristics, including persistence in the environment, bioaccumulation, and potential toxic effects on wildlife and humans . this compound is unique in its specific formation as a degradation product of endrin and its distinct chemical structure .
Similar compounds include:
Endrin: The parent compound from which this compound is derived.
Endrin aldehyde: Another degradation product of endrin.
DDT: A well-known organochlorine pesticide with similar environmental persistence and toxic effects.
This compound’s uniqueness lies in its specific formation pathway and its role in the degradation process of endrin .
Properties
IUPAC Name |
1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZFAQWVKBTSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866345 | |
Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
Record name | Endrin ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14110 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53494-70-5, 7378-10-1 | |
Record name | Endrin ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122236 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 53494-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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